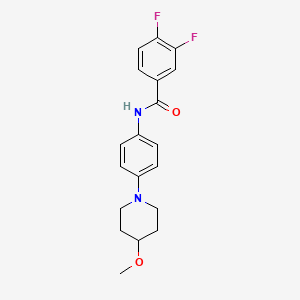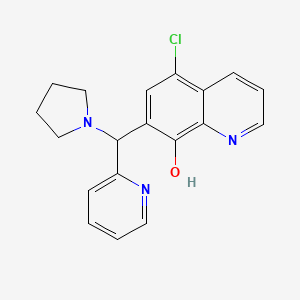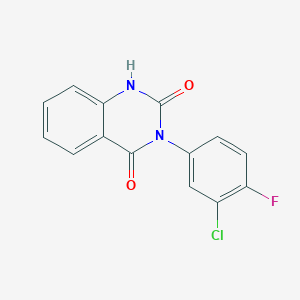
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis
Indole derivatives are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Transformations
Multicomponent Synthetic Approaches : Research demonstrates innovative synthetic methodologies, such as the divergent palladium iodide-catalyzed multicomponent carbonylative approaches, leading to the formation of functionalized isoindolinone derivatives. These methods underscore the utility of such compounds in creating complex molecular architectures, showcasing the chemical versatility of compounds like "N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide" in organic synthesis (Mancuso et al., 2014).
Cyclization Reactions : Another study focuses on cyclization reactions, such as those leading to isoindolinone derivatives, highlighting the potential of these compounds in constructing biologically relevant molecules through efficient and novel synthetic routes (Duckworth et al., 1996).
Biological Applications
Antibacterial Activity : Some derivatives have been evaluated for their antibacterial properties, showing moderate effectiveness against bacterial growth, including resistant strains. This suggests potential pharmaceutical applications in developing new antibacterial agents (Asghari et al., 2014).
Neurological Applications : The development of compounds with specific receptor antagonistic properties, suitable for both intravenous and oral administration, indicates their potential in treating neurological conditions. Such studies highlight the therapeutic possibilities of these compounds in managing diseases like depression and emesis (Harrison et al., 2001).
Alzheimer's Disease Research : Compounds with similar structural features have been used in positron emission tomography studies to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, showcasing the diagnostic and therapeutic research potential of these molecules (Shoghi-Jadid et al., 2002).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-6,9,15,20H,7-8,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAUVFCSWDKIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-2-{(E)-[(2,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B2604949.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2604951.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2604952.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2604954.png)
![N-[1-(4-methylbenzenesulfonyl)piperidin-4-ylidene]hydroxylamine](/img/structure/B2604958.png)


![5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N'-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2604964.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2604968.png)


![N-[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]prop-2-enamide](/img/structure/B2604971.png)